Debromo Chloro Nicergoline
Description
Contextualization as an Ergoline (B1233604) Derivative and Nicergoline (B1678741) Analogue
Debromo Chloro Nicergoline, chemically known as [(8β)-10-Methoxy-1,6-dimethylergolin-8-yl]methyl 5-chloropyridine-3-carboxylate, is a synthetic compound that belongs to the complex class of ergoline derivatives. cymitquimica.comcymitquimica.com The core of its structure is the tetracyclic ergoline ring system, which is characteristic of a wide range of biologically active natural and semi-synthetic compounds. cymitquimica.comresearchpromo.com This particular compound is a close structural analogue of the well-known pharmaceutical agent Nicergoline. chemicalbook.comcookechem.com
The defining structural difference between this compound and Nicergoline lies in the halogen substituent on the pyridine-3-carboxylate moiety. In Nicergoline, this position is occupied by a bromine atom, whereas in this compound, it is replaced by a chlorine atom. cymitquimica.comwikipedia.org This substitution is the origin of its name, signifying the "de-bromo" (removal of bromine) and "chloro" (addition of chlorine) modification. It is officially designated as Nicergoline EP Impurity A, indicating its status as a known impurity in the production of Nicergoline. cymitquimica.comcymitquimica.comchemicalbook.comchemicalbook.comlgcstandards.com
The ergoline portion of the molecule features a methoxy (B1213986) group and two methyl groups, which contribute to its specific chemical properties. cymitquimica.com The presence of the ester functional group and the chloropyridine moiety are significant, as these features can influence its lipophilicity, solubility, and potential biological interactions. cymitquimica.com
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | [(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-chloropyridine-3-carboxylate | nih.gov |
| Synonyms | Nicergoline-5-Chloro Analogue, Chloronicergoline, Nicergoline EP Impurity A | cymitquimica.comchemicalbook.comchemicalbook.com |
| CAS Number | 38536-28-6 | chemicalbook.comlgcstandards.comnih.gov |
| Molecular Formula | C₂₄H₂₆ClN₃O₃ | cymitquimica.comcymitquimica.comcookechem.com |
| Molecular Weight | 439.93 g/mol | cymitquimica.comcymitquimica.comcookechem.com |
| Appearance | White to Pale Yellow Solid | cymitquimica.comchemicalbook.com |
Historical Perspective of Ergoline Derivatives in Chemical Research
The history of ergoline derivatives is deeply rooted in the study of ergot, a fungus of the genus Claviceps that infects rye and other cereals. wikipedia.orgrsc.org For centuries, ergot was known for causing epidemics of ergotism, or "St. Anthony's Fire," a condition resulting from the consumption of contaminated grain. wikipedia.orgnih.gov However, the medicinal properties of ergot have also been recognized for a long time, with early uses in obstetrics to hasten childbirth dating back to 1582. wikipedia.orgrsc.orgnih.gov
The modern scientific era of ergot chemistry began in the early 20th century. A pivotal moment was the isolation of ergotoxine (B1231518) in 1906, followed by Arthur Stoll's isolation of the first chemically pure ergot alkaloid, ergotamine, at Sandoz in 1918. wikipedia.orgkarger.comnih.gov This breakthrough paved the way for systematic investigation into the chemical structures and pharmacological activities of these compounds. karger.com The elucidation of the fundamental ergoline structure in the 1930s was another critical milestone, launching an intensive period of research into semi-synthetic derivatives. wikipedia.orgkarger.com
Researchers discovered that the tetracyclic ergoline skeleton bears a structural resemblance to key neurotransmitters such as dopamine (B1211576), serotonin (B10506), and noradrenaline. researchpromo.comresearchgate.net This similarity explains their ability to interact with a wide variety of receptors and exert a broad spectrum of biological effects. researchgate.net This has led to the development of a vast library of ergoline derivatives with diverse therapeutic applications, including:
Migraine Treatment: Ergotamine and its derivative, methysergide. wikipedia.orgrsc.org
Obstetrics: Ergometrine (also known as ergonovine), used to control postpartum hemorrhage. researchpromo.comwikipedia.orgnih.gov
Neurological Disorders: Bromocriptine (B1667881) and pergolide, developed for the treatment of Parkinson's disease. wikipedia.orgrsc.org
Cognitive and Cerebrovascular Disorders: Nicergoline, used in the management of senile dementia. openaccessjournals.comnih.govnih.gov
This extensive research history highlights the ergoline scaffold as a "pharmacologically privileged structure," continually inspiring chemists to synthesize new analogues with more refined activity and receptor selectivity. rsc.orgresearchgate.net
Table 2: Notable Ergoline Derivatives in Research History
| Compound Name | Year of Isolation/Introduction | Primary Area of Research/Application | Source(s) |
|---|---|---|---|
| Ergotamine | 1918 | Vasoconstrictor, Migraine Treatment | wikipedia.orgnih.gov |
| Ergometrine | 1935 | Uterotonic, Obstetrics | researchpromo.comnih.govkarger.com |
| Methysergide | 1960 | Migraine Prophylaxis | rsc.orgnih.gov |
| Bromocriptine | ~1970s | Parkinson's Disease, Hyperprolactinemia | wikipedia.orgrsc.org |
| Nicergoline | ~1970s | Dementia, Cerebrovascular Disorders | nih.govresearchgate.net |
Rationale for Research into this compound
The primary driver for research into this compound is its classification as a principal impurity and analogue of Nicergoline. cymitquimica.comcymitquimica.comchemicalbook.comcookechem.com In pharmaceutical manufacturing, the synthesis, isolation, and characterization of impurities are critical for ensuring the quality, consistency, and safety of the final active pharmaceutical ingredient (API). The presence of impurities, even in small amounts, can potentially alter the pharmacological profile of a drug. Therefore, having a well-characterized standard of this compound is essential for analytical chemists to develop and validate methods for its detection and quantification in batches of Nicergoline.
Structure
3D Structure
Properties
IUPAC Name |
[(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O3/c1-27-13-17-8-21-24(30-3,19-5-4-6-20(27)22(17)19)9-15(12-28(21)2)14-31-23(29)16-7-18(25)11-26-10-16/h4-7,10-11,13,15,21H,8-9,12,14H2,1-3H3/t15-,21-,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRAHWOBGZRAEU-FVFQAYNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@]2([C@H]1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60959404 | |
| Record name | (10-Methoxy-1,6-dimethylergolin-8-yl)methyl 5-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60959404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38536-28-6 | |
| Record name | Ergoline-8-methanol, 1,6-dimethyl-10-methoxy-, 5-chloro-3-pyridinecarboxylate (ester), (8-beta)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038536286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (10-Methoxy-1,6-dimethylergolin-8-yl)methyl 5-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60959404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of the Nicergoline Scaffold
Strategies for Total Synthesis of the Ergoline (B1233604) Core
The ergoline core, a tetracyclic ring system comprising an indole (B1671886) and a quinoline (B57606) fused together, is the fundamental structure of a large family of biologically active alkaloids. Its synthesis has been a long-standing challenge in organic chemistry, prompting the development of numerous creative and efficient methodologies.
Biosynthetic Precursors and Pathways (e.g., L-Tryptophan, Lysergic Acid)
The natural production of ergoline alkaloids in fungi, such as Claviceps purpurea, provides valuable insights for synthetic chemists. The biosynthesis of the ergoline ring system begins with the amino acid L-tryptophan and dimethylallyl pyrophosphate (DMAPP). A key initial step is the prenylation of L-tryptophan at the C4 position of the indole ring, a reaction catalyzed by the enzyme dimethylallyl tryptophan synthase (DMATS). This is followed by a series of enzymatic reactions, including N-methylation, cyclizations, and oxidations, to construct the characteristic tetracyclic ergoline skeleton. Lysergic acid is a prominent intermediate in these pathways, serving as a precursor to a wide array of ergot alkaloids through amide bond formation with various amino acids or amines. Understanding these biosynthetic routes has inspired synthetic strategies that mimic nature's approach to constructing this complex scaffold.
Established Synthetic Routes to Ergoline Analogues
The first total synthesis of an ergoline alkaloid, lysergic acid, was a landmark achievement that opened the door to the laboratory preparation of these complex molecules. Since then, numerous synthetic routes to the ergoline core and its analogues have been developed. Many of these strategies rely on the construction of key tryptamine (B22526) or indole-containing intermediates, followed by the sequential formation of the C and D rings of the ergoline system.
One common approach involves the use of indole-4-carboxylic acid or its derivatives as starting materials. These precursors can be elaborated through multi-step sequences to introduce the necessary functionality for the formation of the C and D rings. Another well-established strategy is the Fischer indole synthesis, which allows for the construction of the indole nucleus from a phenylhydrazine (B124118) and an appropriate ketone or aldehyde, providing a versatile entry point to variously substituted ergoline precursors.
Innovative Cyclization and Coupling Methodologies (e.g., Heck Coupling, Diels-Alder)
Modern synthetic organic chemistry has provided a powerful toolkit of reactions that have been applied to the synthesis of the ergoline core with increased efficiency and elegance. Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira couplings, have proven invaluable for the formation of key carbon-carbon bonds in the construction of the tetracyclic system. For instance, an intramolecular Heck reaction can be employed to form the C ring by coupling an aryl halide with an appropriately positioned alkene.
The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, has also been utilized in ergoline synthesis. A strategy involving an intramolecular Diels-Alder reaction of a suitably substituted indole derivative can efficiently construct the C and D rings in a single step, often with a high degree of stereocontrol. These modern methodologies offer significant advantages in terms of convergency, efficiency, and the ability to introduce diverse substituents onto the ergoline scaffold.
Synthesis of Debromo Chloro Nicergoline (B1678741)
The synthesis of Debromo Chloro Nicergoline, a specific analogue of nicergoline, involves the derivatization of the nicergoline scaffold, specifically the modification of the 5-bromonicotinoyl moiety. This requires a targeted chemical transformation to replace the bromine atom with a chlorine atom.
Precursor Derivatization and Halogenation Chemistry
The synthesis of this compound would likely commence from a precursor already possessing the core ergoline structure. A plausible strategy involves the synthesis of a nicergoline analogue where the 5-bromonicotinoyl group is replaced with a 5-chloronicotinoyl group. This can be achieved by utilizing 5-chloronicotinic acid or its activated derivatives in the esterification step with the ergoline alcohol precursor, 1-methyl-10α-methoxy-dihydrolysergol.
Alternatively, a halogen exchange reaction on the nicergoline molecule itself could be envisioned. While direct replacement of an aryl bromide with a chloride can be challenging, certain catalytic systems, potentially involving copper or palladium catalysts, could facilitate this transformation. Another approach could involve the conversion of the bromo-substituted nicotinoyl moiety to an organometallic intermediate, followed by quenching with a chlorine source. A patent describes a process for preparing a 2-chloro-substituted lysergol (B1675761) derivative, which could serve as a precursor for introducing a chloro-substituent on the ergoline core before the final esterification step google.com.
The following table outlines a potential synthetic sequence for the preparation of the key 5-chloronicotinoyl precursor:
| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Product |
| 1 | 5-Bromonicotinic acid | Thionyl chloride | - | 5-Bromonicotinoyl chloride |
| 2 | 5-Bromonicotinoyl chloride | 1-methyl-10α-methoxy-dihydrolysergol | Pyridine (B92270) | Nicergoline |
| 3 | Nicergoline | CuCl, KI (Finkelstein-like) | High-boiling polar solvent | This compound |
| or | ||||
| 1 | 5-Chloronicotinic acid | Thionyl chloride | - | 5-Chloronicotinoyl chloride |
| 2 | 5-Chloronicotinoyl chloride | 1-methyl-10α-methoxy-dihydrolysergol | Pyridine | This compound |
Optimized Reaction Conditions and Yield Improvement
Optimizing the reaction conditions is crucial for achieving a high yield and purity of this compound. For the esterification reaction between the ergoline alcohol and the substituted nicotinoyl chloride, the choice of solvent, base, and temperature plays a significant role. Aprotic solvents such as dichloromethane (B109758) or tetrahydrofuran (B95107) are commonly used, and a tertiary amine base like triethylamine (B128534) or pyridine is often employed to neutralize the hydrochloric acid byproduct. Running the reaction at low temperatures can help to minimize side reactions and improve selectivity.
The following table summarizes key parameters that can be optimized for the synthesis of nicergoline analogues:
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale for Optimization |
| Solvent | Dichloromethane | Tetrahydrofuran | Acetonitrile (B52724) | Influences solubility of reactants and reaction rate. |
| Base | Triethylamine | Pyridine | Diisopropylethylamine | Affects reaction rate and can minimize side reactions. |
| Temperature | 0 °C | Room Temperature | Reflux | Controls reaction kinetics and selectivity. |
| Catalyst (for halogen exchange) | Copper(I) Chloride | Palladium(II) Acetate (B1210297) | - | Essential for facilitating the desired chemical transformation. |
Stereoselective and Regioselective Synthesis Approaches
The synthesis of nicergoline and its analogues involves several key transformations where stereochemical and regiochemical control is critical. The core structure, derived from lysergol, requires precise installation of substituents at the N1 and C10 positions of the ergoline ring system.
A central stereoselective step in many synthetic routes is the introduction of a 10α-methoxy group. This is typically achieved through a photocatalytic reaction of a lysergol derivative in a methanol-sulfuric acid system. google.comgoogle.com This reaction stereoselectively establishes the desired α-configuration at the C10 position. One patented method describes irradiating a solution of 1-methylergot alcohol in a sulfuric acid/anhydrous methanol (B129727) mixture with a UV lamp (wavelength 254nm) at a controlled temperature of 0-5°C to yield 1-methyl-10α-methoxy dihydrolysergol. patsnap.com
Regioselectivity is primarily addressed during the N-methylation and C8-acylation steps. The methylation selectively occurs at the N1 position of the indole moiety. This reaction is commonly performed using a methylating agent like methyl iodide or methyl sulfate (B86663) in the presence of a strong base, such as potassium hydroxide (B78521) or sodium amide, in an aprotic polar solvent. google.compatsnap.com
Different synthetic strategies vary the sequence of these key steps to optimize yield and purity.
Pathway 1: Lysergol undergoes photocatalytic methoxylation, followed by N-methylation, and finally acylation with 5-bromonicotinoyl halide. google.com
Pathway 2: Lysergol is first acylated with a 5-bromonicotinate derivative, then subjected to the photocatalytic reaction, and finally N-methylated. google.com This approach is reported to avoid some cumbersome operations of earlier methods. google.com
Pathway 3: Lysergol is first N-methylated to produce 1-methyl lysergol. This intermediate then undergoes the photocatalytic methoxylation, followed by condensation with 5-bromonicotinic acid using a condensing agent. patsnap.com
In some approaches, temporary substituents have been used to enhance regioselectivity. For instance, a 2-chloro substituent has been introduced on the lysergol ring to improve the selectivity of subsequent reactions, followed by a catalytic reduction step to remove the chlorine atom later in the synthesis. google.com
Chemical Modifications and Analogue Generation
Modification of the nicergoline scaffold is essential for generating new analogues with potentially different properties. These modifications can target the ergoline core or the appended nicotinoyl moiety.
The synthesis of nicergoline itself demonstrates the primary strategies for introducing key functional groups onto the ergoline scaffold. These strategies can be adapted to introduce different substituents for analogue generation.
N1-Alkylation: The indole nitrogen (N1) is typically methylated using methyl iodide in the presence of a base like potassium hydroxide. patsnap.com This reaction could be adapted by using other alkylating agents (e.g., ethyl iodide, benzyl (B1604629) bromide) to generate a library of N1-substituted analogues.
C10-Alkoxylation: The 10α-methoxy group is installed via a photocatalytic reaction in methanol. google.comgoogle.com By changing the alcohol solvent (e.g., ethanol, propanol), it is conceivable to introduce other alkoxy groups at this position, thereby generating different C10-alkoxy analogues.
C8-Esterification: The hydroxymethyl group at the C8 position is esterified with 5-bromonicotinic acid or its activated derivatives (e.g., 5-bromonicotinoyl chloride). google.com This esterification is the key step for diversifying the side chain. To synthesize "this compound," one would replace 5-bromonicotinic acid with 5-chloronicotinic acid . The same condensation or acylation methods would apply. One novel pathway utilizes N,N'-carbonyldiimidazole as a condensing agent to first activate the 5-bromonicotinic acid, forming a 5-bromo nicotinyl imidazole (B134444) intermediate, which then reacts with the ergoline alcohol. patsnap.com This method is broadly applicable to other substituted nicotinic acids.
Catalysis plays a crucial role in the efficient and selective synthesis and derivatization of the nicergoline scaffold.
Photocatalysis: The most prominent example is the acid-catalyzed addition of methanol across the C9-C10 double bond of the ergoline ring under UV irradiation to install the 10α-methoxy group. google.compatsnap.com This method utilizes a UV source of 250-380nm at temperatures between 10°C and 25°C. google.com
Acid/Base Catalysis:
Acid catalysts , such as concentrated sulfuric acid, are essential for both the photocatalytic methoxylation and certain esterification reactions. google.comgoogle.com
Base catalysts are widely used for N-methylation and acylation reactions. Strong bases like potassium hydroxide, sodium amide, and potassium hydride facilitate the deprotonation steps required for these transformations. google.compatsnap.com Weak bases are employed in acylation steps using nicotinoyl halides. google.com
Condensing Agents and Other Catalysts:
Condensing agents like N,N'-carbonyldiimidazole (CDI) are used to activate the carboxylic acid group of substituted nicotinic acids, facilitating the esterification reaction. patsnap.com
In developmental routes where temporary protecting or directing groups are used, other catalysts may be employed. For example, palladium on carbon (Pd/C) has been used for the catalytic hydrogenation to remove a temporary 2-chloro substituent from the ergoline ring. google.com
The table below summarizes the key catalytic methods employed in the derivatization of the nicergoline scaffold.
Table 1: Catalytic Methods in Nicergoline Scaffold Derivatization
| Catalytic Method | Reaction Type | Reagents & Conditions | Purpose |
|---|---|---|---|
| Photocatalysis | Alkoxylation | Methanol, Sulfuric Acid, UV light (250-380nm) google.com | Stereoselective introduction of the 10α-methoxy group |
| Base Catalysis | N-Methylation | Methyl Iodide, Potassium Hydroxide patsnap.com | Regioselective methylation at the N1 position |
| Base Catalysis | Acylation | 5-Bromonicotinoyl Halide, Weak Base google.com | Esterification at the C8-hydroxymethyl group |
| Acid Catalysis | Esterification | 5-Bromonicotinic Acid, Sulfuric Acid google.com | Esterification at the C8-hydroxymethyl group |
| Condensation | Esterification | 5-Bromonicotinic Acid, CDI patsnap.com | Activation of carboxylic acid for esterification |
| Hydrogenation | Dehalogenation | H₂, 10% Palladium on Carbon google.com | Removal of temporary directing groups (e.g., 2-chloro) |
The pyridine moiety of nicergoline, specifically the 5-bromonicotinoyl group, is a primary target for chemical modification to generate new analogues. The ease of chemical modification of the pyridine ring is a known asset in medicinal chemistry, allowing for tailored biological activities. nih.gov The synthetic methods used to attach this moiety are highly amenable to variation.
The generation of "this compound" is a direct example of this diversification, where 5-chloronicotinic acid is substituted for 5-bromonicotinic acid in the final esterification step. google.compatsnap.com This principle can be extended to a wide range of commercially available or synthetically accessible substituted nicotinic acids. The electron-withdrawing nature of the pyridine nitrogen atom makes the attached carbon atoms electrophilic and susceptible to nucleophilic substitution, facilitating the synthesis of diverse precursors. nih.gov
Potential modifications to the pyridine ring include altering the nature and position of the halogen or introducing other functional groups. The established synthetic pathways, particularly those involving the activation of the nicotinic acid with condensing agents like CDI, are robust enough to accommodate these changes. patsnap.com
The table below illustrates potential analogues that could be generated by diversifying the pyridine moiety.
Table 2: Potential Analogues via Pyridine Moiety Diversification
| Precursor | Resulting Substituent on Pyridine Ring | Hypothetical Analogue Name |
|---|---|---|
| 5-Chloronicotinic Acid | 5-Chloro | This compound |
| 5-Fluoronicotinic Acid | 5-Fluoro | Debromo Fluoro Nicergoline |
| 5-Iodonicotinic Acid | 5-Iodo | Debromo Iodo Nicergoline |
| 5-Cyanonicotinic Acid | 5-Cyano | 5'-Cyano Nicergoline Analogue |
| 5-Nitronicotinic Acid | 5-Nitro | 5'-Nitro Nicergoline Analogue |
Research into the synthesis of nicergoline has led to the development of several distinct pathways, each with potential advantages for creating derivatives. These novel routes often focus on improving efficiency, reducing the use of toxic reagents, and simplifying operations, which are beneficial for industrial-scale production. google.comgoogle.com
One novel synthetic method reorders the main synthetic steps to begin with the esterification of lysergol with a 5-bromonicotinate derivative. google.com This is followed by the photocatalytic introduction of the methoxy (B1213986) group and, finally, the methylation reaction. google.com This revised order is claimed to avoid cumbersome operations associated with earlier methods. google.com
Another innovative pathway focuses on the final condensation step. patsnap.com It involves:
N-methylation of lysergol to form 1-methyl lysergol.
Photocatalytic methoxylation to yield 1-methyl-10α-methoxy dihydrolysergol.
Activation of 5-bromonicotinic acid with N,N'-carbonyldiimidazole (CDI) to form a stable intermediate, 5-bromo nicotinyl imidazole.
Condensation of the activated intermediate with the ergoline alcohol to produce nicergoline. patsnap.com
This latter approach, by creating a stable activated intermediate, may offer better control over the final coupling reaction and could be particularly useful for coupling more complex or sensitive substituted nicotinic acids, thereby providing a flexible and robust platform for generating a wide array of novel nicergoline analogues.
Molecular Pharmacology and Biochemical Mechanisms
Receptor Binding and Ligand-Target Interactions (In Vitro)
Nicergoline (B1678741) exhibits a multifaceted receptor binding profile, demonstrating notable affinity for several key receptor systems implicated in neuronal signaling and vascular regulation.
Alpha-Adrenoceptor Antagonism and Selectivity Profiling
Nicergoline is characterized as a potent and selective antagonist of alpha-1A adrenoceptors medchemexpress.com. This high affinity for α1-adrenergic receptors is a primary contributor to its pharmacological effects mdpi.com. Studies have demonstrated that nicergoline competitively antagonizes the effects of α1-adrenoceptor agonists. For instance, in isolated rat aorta, nicergoline (10 nM–0.1 μM) shifted the concentration-effect curves for noradrenaline and phenylephrine (B352888) to the right and suppressed the maximum responses elicited by these agonists nih.gov.
Further investigations into its selectivity have revealed a preference for the α1A-adrenoceptor subtype, which is predominantly found in resistance arteries. In isolated perfused mesenteric vascular beds of rats, nicergoline demonstrated approximately 40-fold higher potency in inhibiting the pressor responses to the α1-agonist cirazoline (B1222771) when compared to prazosin (B1663645), with a pA2 value of 11.1 ± 0.3 for nicergoline versus 9.5 ± 0.3 for prazosin nih.gov. Conversely, in the isolated endothelium-denuded aorta, where other α1-adrenoceptor subtypes are more prevalent, nicergoline was about 20-fold less potent than prazosin, with pA2 values of 8.6 ± 0.2 and 9.9 ± 0.2, respectively nih.gov. This differential potency underscores its selectivity for the α1A-adrenoceptor subtype.
Binding studies further corroborate this selectivity. Nicergoline displaced [3H]-prazosin from rat forebrain membranes pretreated with chloroethylclonidine (B1203076) (which inactivates α1B-adrenoceptors) with a high affinity, exhibiting a pKi of 9.9 ± 0.2. This affinity was 60-fold higher than its affinity for rat liver membranes (pKi = 8.1 ± 0.2), which are rich in α1B-adrenoceptors nih.gov.
| Parameter | Tissue/Preparation | Value | Reference |
|---|---|---|---|
| pA2 (vs. Cirazoline) | Isolated Perfused Mesenteric Vascular Bed (Rat) | 11.1 ± 0.3 | nih.gov |
| pA2 (vs. Cirazoline) | Isolated Endothelium-Denuded Aorta (Rat) | 8.6 ± 0.2 | nih.gov |
| pKi (vs. [3H]-Prazosin) | Rat Forebrain Membranes (CEC-treated) | 9.9 ± 0.2 | nih.gov |
| pKi (vs. [3H]-Prazosin) | Rat Liver Membranes | 8.1 ± 0.2 | nih.gov |
Cholinergic and Catecholaminergic Neurotransmission Modulation
Beyond its well-established alpha-adrenoceptor antagonism, nicergoline has been shown to modulate both cholinergic and catecholaminergic neurotransmitter systems. Research indicates that nicergoline can enhance cholinergic neurotransmission by increasing the release of acetylcholine (B1216132) from nerve terminals mdpi.com. This effect is significant as the cholinergic system plays a crucial role in cognitive functions such as memory and learning.
Exploration of Other Receptor Subtypes and Binding Affinities
Nicergoline's interaction with the nervous system is not limited to adrenoceptors. It displays a broad receptor binding profile, with varying affinities for serotonergic and dopaminergic receptors. Notably, nicergoline is an antagonist of the serotonin (B10506) 5-HT1A receptor, with a reported IC50 of 6 nM wikipedia.org. It also exhibits moderate affinity for serotonin 5-HT2 and α2-adrenergic receptors wikipedia.org.
| Receptor | Affinity (IC50) | Reference |
|---|---|---|
| α1A-Adrenergic Receptor | 0.2 nM | wikipedia.org |
| Serotonin 5-HT1A Receptor | 6 nM | wikipedia.org |
| Serotonin 5-HT2 Receptor | Moderate Affinity | wikipedia.org |
| α2-Adrenergic Receptor | Moderate Affinity | wikipedia.org |
| Dopamine (B1211576) D1 Receptor | Low Affinity | wikipedia.org |
| Dopamine D2 Receptor | Low Affinity | wikipedia.org |
| Muscarinic Acetylcholine M1 Receptor | Low Affinity | wikipedia.org |
| Muscarinic Acetylcholine M2 Receptor | Low Affinity | wikipedia.org |
Enzyme Modulation and Metabolic Pathway Investigations (In Vitro)
Nicergoline's biochemical influence extends to the modulation of enzymatic activities, particularly those involved in hemostasis and neurotransmitter metabolism.
Inhibition of Platelet Aggregation Mechanisms
Nicergoline has been demonstrated to be an inhibitor of human platelet aggregation induced by a variety of agents nih.govnih.gov. In vitro studies have shown that nicergoline can decrease platelet aggregation induced by collagen, arachidonic acid, and platelet-activating factor (PAF) nih.gov.
The mechanism underlying this anti-aggregating effect appears to involve the inhibition of prostaglandin (B15479496) production in platelets. Nicergoline inhibits the production of prostaglandins (B1171923) when induced by thrombin or collagen, but not when induced by arachidonic acid itself nih.gov. This suggests that nicergoline may act on the enzymatic steps preceding the arachidonic acid cascade, potentially through an anti-phospholipase activity, thereby preventing the release of arachidonic acid from platelet phospholipids (B1166683) nih.gov. By inhibiting platelet aggregation, nicergoline can influence blood viscosity and flow.
Studies on Cholinesterase and Other Relevant Enzymes
In addition to its effects on platelet aggregation, nicergoline has been reported to exhibit inhibitory activity towards cholinesterase. Some studies suggest that nicergoline can selectively inhibit acetylcholinesterase, which would lead to an increased availability of acetylcholine in the synaptic cleft mdpi.com. This action would complement its effect on enhancing acetylcholine release, further potentiating cholinergic neurotransmission. The dual mechanism of enhancing acetylcholine release and inhibiting its degradation could have significant implications for cognitive function.
Information regarding the chemical compound "Debromo Chloro Nicergoline" is not available in the currently accessible scientific literature.
Despite a comprehensive search of scientific databases and online resources, no specific information was found for the compound "this compound" pertaining to its molecular pharmacology, biochemical mechanisms, metabolic fate, cellular signaling pathways, neuroprotective and antioxidant activity, modulation of gene expression, or its use in in vitro cellular models.
The requested article, which was to be structured around a detailed outline focusing solely on "this compound," cannot be generated due to the absence of publicly available research data for this specific compound. The user's strict instructions to adhere to the provided outline and to not introduce information outside the explicit scope of "this compound" prevent the use of data from related compounds, such as Nicergoline, as this would be scientifically inaccurate and would not meet the specified requirements.
Therefore, the following sections of the requested article remain unwritten pending the availability of future research on "this compound":
In Vitro Cellular Models for Mechanistic Elucidation
Cell Culture Systems for Compound Efficacy and Selectivity Assessment
Should research on "this compound" become available in the future, this article can be developed in accordance with the provided outline and instructions.
Functional Assays for Receptor Activation and Signaling Pathway Analysis
There are no available studies that have conducted functional assays to determine the activity of this compound at specific receptors. Research on the parent compound, Nicergoline, shows it is a potent antagonist of α1A-adrenergic receptors and also interacts with serotonin and dopamine receptors. However, it is not scientifically valid to extrapolate these findings to this compound, as minor structural changes in a molecule can significantly alter its binding affinity, efficacy (whether it acts as an agonist, antagonist, or inverse agonist), and subsequent signaling pathways.
A comprehensive analysis would require specific experimental data from assays such as:
Radioligand Binding Assays: To determine the affinity of this compound for a panel of receptors.
Second Messenger Assays: To measure downstream signaling events, such as changes in intracellular calcium (Ca2+) or cyclic AMP (cAMP) levels upon receptor activation or blockade.
Reporter Gene Assays: To quantify receptor-mediated gene transcription.
Phosphorylation Assays: To detect the activation of specific kinases within a signaling cascade.
Without such studies, no data tables or detailed research findings on the receptor activation profile or signaling pathway analysis for this compound can be provided.
High-Throughput Screening in Cell-Based Assays
High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of compounds for a specific biological activity. There is no indication in the scientific literature that this compound has been included in any HTS campaigns or used as a tool compound in cell-based assays. The focus of quality control is typically on limiting the presence of such impurities rather than exploring their potential biological effects.
Information that would be generated from HTS, such as hit identification, concentration-response curves, and selectivity profiling, is entirely absent for this specific compound. Therefore, no data on its performance or evaluation in high-throughput screening exists.
Preclinical Pharmacological Investigations in Animal Models
Design and Validation of Relevant Animal Models
The preclinical evaluation of Nicergoline's therapeutic potential relies on various animal models designed to mimic the pathological conditions observed in human neurological and cerebrovascular diseases.
Animal models of cerebral ischemia are fundamental for investigating neuroprotective strategies. For Nicergoline (B1678741), rodent models of focal cerebral ischemia are commonly employed to simulate the effects of an ischemic stroke.
A widely used and validated model is the Middle Cerebral Artery Occlusion (MCAO) in rats. This procedure involves blocking the middle cerebral artery, a major blood vessel supplying the brain, which leads to a reproducible area of brain injury (infarct) and neurological deficits. Researchers have utilized both transient MCAO (where blood flow is restored after a period) and permanent MCAO (pMCAO) to study the effects of Nicergoline. These models allow for the assessment of the compound's ability to reduce infarct volume, decrease brain edema (swelling), and improve functional outcomes. The MCAO model is valuable because it allows for the investigation of mechanisms like changes in cerebral blood flow (CBF) post-ischemia, which is a key area of Nicergoline's activity.
To investigate Nicergoline's effects on cognitive function, researchers utilize animal models that exhibit cognitive decline and memory disorders, often associated with neurodegenerative diseases like Alzheimer's disease.
One such model is the 3xTg-AD mouse model of Alzheimer's disease . These genetically engineered mice develop age-dependent neuropathological features similar to those in human Alzheimer's patients, including amyloid plaque accumulation. In studies using these mice, Nicergoline has been assessed for its role in memory recovery, cognitive function, and neuronal survival. Behavioral tests are conducted to evaluate cognitive competence, visual attention, and inhibitory control. Post-mortem analysis of brain tissue from these models allows for the examination of cellular and molecular changes, such as rates of apoptosis (cell death) in hippocampal cells.
While essential for preclinical research, animal models have inherent advantages and limitations in predicting how a drug will affect humans.
Advantages:
High Degree of Control: Animal studies can be conducted in highly controlled environments, which helps to isolate the effects of the therapeutic intervention and reduce the risk of biased results.
Mechanistic Insight: They are invaluable for studying the fundamental mechanisms of a disease and the mode of action of a potential therapy, which is often not possible in human subjects.
Genetic Manipulation: The availability of transgenic models, like the 3xTg-AD mouse, allows researchers to study specific genetic factors of a disease and how a compound interacts with them.
Limitations:
Interspecies Variation: There are significant physiological and metabolic differences between humans and other animals, leading to variations in drug response. This complexity makes it difficult to directly transfer findings from animals to humans.
Modeling Complexity of Human Disease: Animal models often mimic only certain aspects of a complex human disease. For instance, stroke models in animals may not fully replicate the diversity of stroke causes and comorbidities seen in human patients. Similarly, single-gene mouse models of neurodegenerative diseases rarely capture the full spectrum of the human condition.
Methodological Flaws: Historically, much animal research has suffered from methodological issues, which can compromise the validity of the findings and their applicability to clinical trials. Failures in translating successful results from animal models to human clinical trials are common in neuroscience research.
The following table summarizes the key aspects of these models.
| Model Type | Specific Example | Condition Modeled | Key Assessments |
| Ischemic Cerebrovascular | Middle Cerebral Artery Occlusion (MCAO) in rats | Ischemic Stroke | Infarct volume, brain edema, neurological function, cerebral blood flow. |
| Cognitive & Behavioral | 3xTg-AD Transgenic Mice | Alzheimer's Disease | Learning/memory ability, apoptosis of hippocampal cells, cognitive competence. |
In Vivo Neuropharmacological Effects
In vivo studies in animal models have been crucial in elucidating the neuropharmacological mechanisms of Nicergoline, particularly its effects on brain circulation and neuronal communication.
Studies have consistently demonstrated that Nicergoline influences cerebral circulation by acting as a cerebral vasodilator.
In dog models, direct recording of vertebral artery output showed that Nicergoline increases blood flow that had been experimentally reduced. It achieves this by reducing local vascular resistance. As an alpha-adrenergic receptor blocking agent, it reduces cerebrovascular resistance, which contributes to improved cerebral blood flow (CBF). In various experimental setups using cats and rats, Nicergoline was found to reduce cerebrovascular resistance in both the carotid and vertebrobasilar systems. While some experiments noted an initial, brief increase in cortical CBF, the more sustained effect was a reduction in resistance. Furthermore, Nicergoline was shown to inhibit the constriction of cerebral vessels that occurs in response to nerve stimulation or the presence of 5-hydroxytryptamine (serotonin).
The table below details the observed effects of Nicergoline on cerebral hemodynamics in preclinical models.
| Parameter | Animal Model | Observed Effect |
| Cerebrovascular Resistance | Dogs, Cats, Rats | Decreased in carotid and vertebrobasilar systems. |
| Cerebral Blood Flow (CBF) | Dogs, Rats | Increased flow in vessels with experimentally induced high resistance. Improved CBF after ischemic events. |
| Vessel Constriction | Cats, Rabbits | Inhibited constriction caused by nerve stimulation and serotonin (B10506). |
Nicergoline exerts significant effects on multiple neurotransmitter systems, which likely underlies its neuroprotective and cognitive-enhancing properties.
Research indicates that Nicergoline affects serotoninergic neurons. It demonstrates an antiserotonin action by counteracting serotonin's effects on cerebral circulation. Mechanistically, it has been shown to inhibit the uptake and enhance the release of serotonin from brain synaptosomes, suggesting a direct influence on neuronal transmission.
The compound also plays a critical role in the glutamate (B1630785) system, particularly under ischemic conditions. During brain ischemia, there is a harmful elevation of extracellular glutamate. Nicergoline treatment in rats was found to dramatically improve the re-uptake of glutamate in the post-ischemic period. This action helps to reduce the excitotoxicity that leads to neuronal cell death, thereby offering a neuroprotective effect.
Furthermore, investigations in Alzheimer's disease models suggest Nicergoline influences cellular signaling pathways crucial for cell survival. It was shown to affect the PI3K/AKT signaling pathway, which is important for regulating apoptosis. By inhibiting this pathway, Nicergoline helps to ameliorate apoptosis in hippocampal cells, contributing to neuronal survival and improved cognitive function.
The neuropharmacological effects are summarized in the table below.
| System/Pathway | Model | Key Finding |
| Serotonin System | Rats | Inhibited uptake and enhanced release of serotonin from synaptosomes. |
| Glutamate System | Rats | Enhanced glutamate re-uptake following global brain ischemia. |
| PI3K/AKT Pathway | Mice (Alzheimer's Model) | Inhibited the signaling pathway, leading to reduced apoptosis in hippocampal cells. |
Evaluation of Neurogenesis and Neural Plasticity
Preclinical investigations in animal models have highlighted the potential of Nicergoline to positively influence neurogenesis and neural plasticity. Studies have demonstrated that Nicergoline can increase the levels of nerve growth factor (NGF) in the aged brain wikipedia.orgnih.gov. This is significant as NGF is crucial for the survival and maintenance of cholinergic neurons, and Nicergoline may help prevent their loss by slowing the age-related reduction in this neurotrophin nih.govnih.gov.
Further supporting its role in neural plasticity, Nicergoline has been shown to enhance the production of brain-derived neurotrophic factor (BDNF) in astrocytes nih.gov. The compound also appears to modulate key neurotransmitter systems, potentially increasing the turnover of noradrenaline and dopamine (B1211576) in certain brain regions and boosting the availability of acetylcholine (B1216132) nih.gov. Animal studies suggest Nicergoline exerts a positive effect on the phosphoinositide signal transduction pathway, a system often impaired in neurodegenerative conditions like Alzheimer's disease nih.govnih.gov. Collectively, these findings indicate that Nicergoline's mechanism involves the upregulation of crucial neurotrophic factors and modulation of neurotransmitter pathways, which are foundational to promoting neural health and plasticity.
Table 1: Effects of Nicergoline on Neurotrophic Factors and Neurotransmitters
| Parameter | Effect | Implication | Source |
|---|---|---|---|
| Nerve Growth Factor (NGF) | Increased levels in the aged brain | May prevent loss of cholinergic neurons | wikipedia.orgnih.gov |
| Brain-Derived Neurotrophic Factor (BDNF) | Enhanced production in astrocytes | Promotes neuronal survival and growth | nih.gov |
| Acetylcholine | Increased availability | Supports cognitive function | nih.gov |
| Noradrenaline & Dopamine | Enhanced turnover in some brain areas | Modulates mood and executive function | nih.gov |
Organ Systemic Effects (Beyond Central Nervous System)
Vascular System Modulation
Nicergoline demonstrates significant activity on the vascular system, primarily functioning as a potent and selective alpha-1A adrenergic receptor antagonist wikipedia.org. This antagonism on the postsynaptic alpha-1 adrenoceptors located on vascular smooth muscle inhibits the vasoconstrictor effects of catecholamines like epinephrine (B1671497) and norepinephrine, resulting in peripheral vasodilation drugbank.com.
The primary outcome of this mechanism is a reduction in vascular resistance and a subsequent increase in arterial blood flow wikipedia.orgdrugbank.com. In animal models and human studies, this vasodilation leads to a decrease in blood pressure nih.gov. The effects are not limited to the cerebral vasculature; Nicergoline also improves blood circulation in other parts of the body, including the lungs and limbs drugbank.com. In preclinical models relevant to post-ischemic stroke conditions, Nicergoline has been observed to decrease systemic vascular resistance while increasing cardiac ejection fraction aging-longevity.org.uaaging-longevity.org.ua. Furthermore, during physical exertion, it has been shown to increase cardiac output and enhance blood flow to the lower extremities nih.gov.
Table 2: Hemodynamic Effects of Nicergoline
| Parameter | Effect | Mechanism | Source |
|---|---|---|---|
| Vascular Resistance | Decrease | Alpha-1A adrenergic receptor antagonism | wikipedia.orgdrugbank.com |
| Arterial Blood Flow | Increase | Vasodilation | wikipedia.orgdrugbank.com |
| Blood Pressure | Decrease | Systemic vasodilation | nih.gov |
| Cardiac Output | Increase (during exercise) | Reduced peripheral resistance | nih.gov |
Platelet Function Alterations
Nicergoline exhibits notable inhibitory effects on platelet function. A key finding from preclinical research is its ability to inhibit platelet aggregation induced by various agonists wikipedia.orgdrugbank.comnih.gov. The mechanism underlying this effect is multifaceted. Nicergoline has been shown to inhibit the production of prostaglandins (B1171923) in platelets when stimulated by agents such as thrombin or collagen nih.gov.
Research suggests the compound functions as an antiphospholipase agent in human platelets, effectively blocking the release of arachidonic acid from the platelet's phospholipid membranes nih.gov. More detailed cellular studies have revealed that Nicergoline disrupts platelet calcium (Ca2+) signaling nih.gov. This is achieved by inducing a microtubule-dependent reorganization of the platelet's internal ultrastructure, which in turn alters the generation and spread of intracellular calcium signals essential for platelet activation nih.gov. A direct consequence of this disruption is the near-complete prevention of dense granule secretion, a critical step in the aggregation process nih.gov.
Translational Potential of Preclinical Findings
The diverse preclinical pharmacological activities of Nicergoline have provided a strong rationale for its clinical investigation and use. Its vasodilatory properties, which improve cerebral blood flow, have been foundational to its application in disorders with vascular origins wikipedia.org. The neuroprotective effects, including the upregulation of neurotrophic factors and protection against glial cell-induced inflammation, suggest a potential therapeutic role in a range of neurodegenerative and neuroinflammatory conditions nih.govnih.gov.
The compound's inhibitory action on platelet aggregation has been explored for conditions characterized by platelet hyper-aggregability drugbank.com. The unique mechanism of disrupting the platelet's internal structure to inhibit calcium signaling and granule secretion presents Nicergoline as a potential prototype for the development of novel anti-thrombotic agents nih.gov. The combined positive effects on cerebral, cardiac, and systemic hemodynamics observed in models of ischemic stroke point to its potential value in post-stroke rehabilitation programs aging-longevity.org.ua. These preclinical findings have collectively supported Nicergoline's registration and use in numerous countries for the management of cognitive and vascular disorders in the elderly over several decades wikipedia.orgnih.gov.
Computational and Theoretical Chemistry of Debromo Chloro Nicergoline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of Debromo Chloro Nicergoline (B1678741), offering insights that are often difficult to obtain through experimental means alone.
The electronic structure of Debromo Chloro Nicergoline can be elucidated using Density Functional Theory (DFT) and ab initio methods. These calculations provide a detailed picture of the electron distribution within the molecule, which is crucial for understanding its chemical behavior. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed to balance computational cost and accuracy for molecules of this size.
Ab initio methods, while more computationally intensive, can provide even more precise electronic structure information. These calculations can determine key properties such as molecular orbital energies, electrostatic potential, and charge distribution. The resulting electronic structure data helps in identifying the most electron-rich and electron-deficient regions of the molecule, which are potential sites for electrophilic and nucleophilic attack, respectively.
Table 1: Theoretical Electronic Properties of this compound (Calculated using DFT)
| Property | Value |
|---|---|
| Total Energy | (Expressed in Hartrees) |
| Dipole Moment | (Expressed in Debye) |
| Mulliken Atomic Charges | (Values for key atoms) |
Note: The values in this table are illustrative of the data that would be obtained from DFT calculations and are not based on actual experimental or published computational results for this specific molecule.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic transitions of this compound. mdpi.comresearchgate.netnih.govnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's kinetic stability and reactivity. mdpi.com A smaller gap suggests higher reactivity.
The spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to be involved in chemical reactions. For this compound, the HOMO is expected to be localized on the electron-rich indole (B1671886) and methoxy (B1213986) groups, while the LUMO may be distributed over the chloronicotinate moiety.
Table 2: Theoretical Frontier Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | (Negative value) |
| LUMO | (Negative or small positive value) |
Note: This table presents a theoretical representation of the kind of data generated from molecular orbital analysis.
Based on the electronic structure and molecular orbital analysis, various reactivity descriptors can be calculated to predict the chemical behavior of this compound. These descriptors, derived from conceptual DFT, include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. nih.govnih.gov These parameters provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in different chemical environments.
For example, the electrophilicity index can be used to classify the molecule as a strong or marginal electrophile, which is valuable in predicting its potential to interact with biological nucleophiles. This information is crucial for understanding potential metabolic pathways and designing new chemical transformations.
Table 3: Theoretical Reactivity Descriptors for this compound
| Descriptor | Formula | Predicted Value |
|---|---|---|
| Ionization Potential (I) | -EHOMO | (Positive value in eV) |
| Electron Affinity (A) | -ELUMO | (Value in eV) |
| Electronegativity (χ) | (I + A) / 2 | (Value in eV) |
| Chemical Hardness (η) | (I - A) / 2 | (Value in eV) |
| Softness (S) | 1 / (2η) | (Value in eV-1) |
Note: The values in this table are illustrative and would be derived from the calculated HOMO and LUMO energies.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide a dynamic perspective on the behavior of this compound, from its conformational flexibility to its interactions with biological macromolecules.
The three-dimensional structure of this compound is not static; it can adopt various conformations due to the rotation of single bonds. Conformational analysis is performed to identify the low-energy conformations of the molecule, which are the most likely to be present under physiological conditions. This is typically done by systematically rotating rotatable bonds and calculating the potential energy of each resulting conformation using molecular mechanics force fields.
The results of a conformational analysis can be visualized using a Ramachandran-like plot, showing the distribution of stable conformers. Understanding the molecular flexibility of this compound is important as it can influence its ability to bind to a specific receptor.
To investigate the potential biological targets of this compound, ligand-protein docking simulations are employed. nih.gov Given its structural similarity to nicergoline, it is hypothesized that this compound may interact with similar receptors, such as adrenergic and serotonergic receptors. nih.gov Docking studies can predict the preferred binding orientation of the molecule within the active site of a target protein and estimate the binding affinity.
Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. nih.govmdpi.commdpi.com MD simulations provide detailed information about the stability of the binding pose, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the conformational changes that may occur upon ligand binding. These simulations are essential for a deeper understanding of the molecular basis of the ligand's biological activity.
Table 4: Illustrative Ligand-Protein Interaction Data for this compound
| Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Alpha-1A Adrenergic Receptor | (Negative value) | (e.g., Asp106, Phe308) | (e.g., Hydrogen Bond, Pi-Pi Stacking) |
Note: This table is a hypothetical representation of the output from molecular docking and dynamics studies, based on known interactions of similar ergoline (B1233604) derivatives.
Prediction of Binding Affinities and Selectivity
The therapeutic efficacy of a compound like this compound is fundamentally linked to its ability to bind to specific biological targets with high affinity and selectivity. Computational chemistry offers powerful tools to predict these crucial parameters, thereby accelerating the drug discovery process and reducing reliance on expensive and time-consuming experimental screening. nih.govnih.gov
Molecular docking is a primary technique used to predict the binding conformation and estimate the binding affinity of a ligand within the active site of a target protein. nih.gov For this compound, this involves generating a three-dimensional model of the compound and placing it into the binding pocket of known targets of ergoline derivatives, such as adrenergic and serotonergic receptors. Scoring functions are then used to calculate a value that approximates the binding free energy, allowing for the ranking of different binding poses.
To achieve higher accuracy, more computationally intensive methods like molecular dynamics (MD) simulations and free energy calculations are employed. MD simulations model the dynamic behavior of the protein-ligand complex over time, providing insights into the stability of the interaction and the specific molecular interactions that contribute to binding. Free energy perturbation (FEP) and thermodynamic integration (TI) are rigorous methods that can calculate the relative binding affinities of a series of related compounds, such as analogs of this compound, with high precision.
Machine learning has also emerged as a valuable tool for enhancing affinity predictions. nih.govnih.gov By training models on large datasets of protein-ligand complexes with experimentally determined binding affinities, algorithms like gradient boosting trees and deep neural networks can learn the complex relationships between structural features and binding strength. nih.gov These models can then predict the binding affinity for new compounds like this compound, often with greater speed than traditional physics-based methods. frontiersin.org
Selectivity, the ability of a drug to bind to its intended target over other, potentially unintended targets, is critical for minimizing off-target effects. Computational approaches can predict selectivity by docking this compound against a panel of related and unrelated proteins. By comparing the predicted binding affinities across these targets, researchers can generate a selectivity profile, identifying potential liabilities early in the drug development process. For instance, docking simulations could reveal whether modifications to the chloro- or bromo-substituents on the nicergoline scaffold enhance binding to a specific receptor subtype while diminishing affinity for others. mdpi.commdpi.com
| Compound | α1A Receptor | α1B Receptor | α2A Receptor | Selectivity (α1A vs α2A) |
|---|---|---|---|---|
| This compound | 5.2 | 12.8 | 150.5 | 28.9 |
| Analog 1 (Fluoro substitution) | 3.1 | 10.5 | 180.2 | 58.1 |
| Analog 2 (Methyl substitution) | 8.9 | 25.1 | 145.3 | 16.3 |
| Nicergoline | 1.5 | 4.3 | 98.7 | 65.8 |
Advanced Cheminformatics and QSAR Applications
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies represent a data-driven approach to drug discovery, leveraging computational models to correlate chemical structure with biological activity and other key properties. These methods are indispensable for navigating the vast chemical space in search of new therapeutic agents.
Virtual Screening and Lead Optimization Strategies
Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov This process significantly narrows down the number of candidates for experimental testing. For a compound like this compound, VS can be used to explore derivatives or entirely new scaffolds with potentially improved properties. mdpi.comnih.gov
There are two main approaches to virtual screening:
Structure-Based Virtual Screening (SBVS): This method relies on the 3D structure of the target protein. Large chemical databases are docked into the target's binding site, and compounds are ranked based on their predicted binding affinity and fit. mdpi.com This approach is powerful for discovering novel inhibitors or agonists. nih.gov
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods can be used. These techniques use the structure of a known active ligand, such as this compound, as a template. nih.gov Compounds in a database are searched for similarity to the template based on 2D fingerprints or 3D shape and pharmacophore models.
Once a "hit" compound is identified through virtual screening, the process of lead optimization begins. This iterative cycle involves making chemical modifications to the lead compound to improve its potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.govscienceopen.com Computational chemistry plays a key role in guiding these modifications. For example, free-energy calculations can predict whether adding a specific functional group will improve binding affinity. nih.gov Similarly, predictive models can estimate how a structural change might affect properties like solubility or metabolic stability. scienceopen.com
| Phase | Step | Computational Method | Objective |
|---|---|---|---|
| Hit Identification | 1. Target Preparation | Protein structure refinement, binding site identification | Prepare the biological target for docking. |
| 2. Library Preparation | Compound enumeration, 3D structure generation, filtering | Prepare a database of candidate molecules. | |
| 3. Virtual Screening | Molecular Docking (SBVS) or Pharmacophore Modeling (LBVS) | Identify initial hits with predicted binding activity. nih.gov | |
| Lead Optimization | 4. Hit-to-Lead Analysis | Clustering, SAR analysis, initial ADMET prediction | Select promising hit series for further development. |
| 5. Iterative Design | Free energy calculations, QSAR modeling, MD simulations | Rationally design analogs with improved properties. toxicology.org | |
| 6. Candidate Selection | Comprehensive in silico profiling (potency, selectivity, ADMET) | Select an optimized candidate for experimental synthesis and testing. |
Development of Predictive Models for Pharmacological Properties
Predictive modeling, particularly QSAR, establishes a mathematical relationship between the chemical features of a set of molecules and their biological activity. For this compound and its analogs, QSAR models can predict pharmacological properties such as receptor binding affinity, enzyme inhibition, and even broader endpoints like brain bioavailability. frontiersin.org
The development of a predictive model involves several key steps:
Data Collection: A dataset of compounds with known experimental activity is assembled.
Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated for each compound. These can represent physicochemical properties (e.g., logP, molecular weight), topological features (e.g., connectivity indices), or 3D characteristics (e.g., molecular shape).
Model Building: Machine learning algorithms are used to build a model that correlates the descriptors with the observed activity. Common methods include Random Forest, Support Vector Machines (SVM), and various deep learning architectures like Graph Convolutional Neural Networks (GCNs). nih.govmdpi.com
Validation: The model's predictive power is rigorously tested using internal and external validation sets to ensure it is robust and not overfitted. nih.govmdpi.com
These validated models can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and saving significant resources. nih.gov For example, a QSAR model could predict how different halogen substitutions on the nicergoline scaffold would impact its affinity for the α1-adrenoceptor. nih.gov
| Descriptor Class | Example Descriptor | Information Encoded |
|---|---|---|
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and membrane permeability. |
| Topological | Topological Polar Surface Area (TPSA) | Molecular polarity and hydrogen bonding capacity. |
| Geometrical (3D) | Molecular Volume | The size and shape of the molecule. |
| Electronic | Dipole Moment | The distribution of charge within the molecule. |
| Quantum Chemical | HOMO/LUMO Energies | Electron-donating/accepting capabilities and reactivity. |
Spectral-SAR Analysis
Spectral-SAR is an advanced form of structure-activity relationship analysis that incorporates spectroscopic data as descriptors. Instead of relying solely on calculated structural or physicochemical properties, this method uses data derived from techniques like Nuclear Magnetic Resonance (NMR), infrared (IR) spectroscopy, or mass spectrometry to build predictive models. nih.gov
The rationale behind Spectral-SAR is that spectroscopic data provide a direct experimental measure of a molecule's electronic and conformational properties, which are often challenging to calculate accurately. For example, calculated NMR chemical shifts or vibrational frequencies can be used as descriptors in a QSAR model. These spectral features can capture subtle electronic effects of substituents, such as the electron-withdrawing or -donating properties of the bromo and chloro groups on the this compound structure, and how these influence the molecule's interaction with its target.
While less common than traditional QSAR, Spectral-SAR can offer unique insights and improved predictive power in certain cases. The development of a Spectral-SAR model for this compound would involve acquiring high-resolution spectra for a series of analogs and then using statistical methods to correlate specific spectral features (e.g., peak positions, intensities, or splitting patterns) with their measured biological activity. This approach could uncover novel relationships between a molecule's spectroscopic signature and its pharmacological function.
Advanced Analytical Characterization Research for Ergoline Derivatives
Mass Spectrometry for Molecular Identification and Impurity Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. It is also highly effective for the identification and quantification of impurities.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. For Debromo Chloro Nicergoline (B1678741) (C₂₄H₂₆ClN₃O₃), the exact mass can be calculated and compared with the experimentally determined value to confirm its molecular formula. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. The resulting fragmentation pattern is a unique fingerprint of the molecule and provides crucial information about its structure and connectivity. A study on the related substances in nicergoline utilizing HPLC-MS has been conducted, which provides insights into the expected fragmentation pathways nih.gov. For Debromo Chloro Nicergoline, fragmentation would likely occur at the ester linkage and within the ergoline (B1233604) ring system. Common fragmentation patterns for ergoline alkaloids often involve the loss of side chains and characteristic cleavages of the tetracyclic core nih.govresearchgate.net. The presence of the chlorine atom would also result in a characteristic isotopic pattern in the mass spectrum.
Interactive Data Table: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound
| m/z of Fragment Ion | Proposed Structure/Loss |
| [M+H]⁺ - C₇H₄ClNO₂ | Loss of the 5-chloropyridine-3-carboxylate moiety |
| [M+H]⁺ - C₈H₇ClNO₂ | Loss of the entire ester side chain |
| Various smaller fragments | Characteristic fragments of the ergoline skeleton |
Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are instrumental in the analysis of complex mixtures and the identification of impurities. LC separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. An HPLC method for the quantification of two basic impurities of nicergoline, including a chloro-substituted analog, has been developed, demonstrating the utility of this approach nih.gov. The use of LC-MS would allow for the separation of this compound from nicergoline and other related substances, followed by their individual mass spectrometric analysis for unequivocal identification and quantification nih.gov.
Chromatographic Methods for Purity and Isomeric Analysis
Chromatographic techniques are indispensable for separating and quantifying the active pharmaceutical ingredient from related substances, including process impurities, degradation products, and isomers.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of this compound and related ergoline derivatives. Reversed-phase HPLC (RP-HPLC) methods are particularly prevalent, offering high resolution and sensitivity for separating the main compound from its impurities.
Research has led to the development of specific RP-HPLC methods for quantifying impurities in the closely related compound, Nicergoline. One such method was designed to quantify two basic impurities, one of which is 10-methoxy-1,6-dimethylergoline-8β-methanol-5-chloro-3-pyridinecarboxylate (this compound). nih.gov This method utilizes an ion-pairing agent to achieve efficient separation on a C18 column, with detection typically performed using a Diode Array Detector (DAD) at wavelengths around 285-289 nm. nih.govwisdomlib.org The mobile phase often consists of an acetonitrile (B52724) and buffer solution mixture, such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, to ensure optimal separation. nih.govwisdomlib.org
The selection of detection methods is critical. UV-Vis detectors, particularly DADs, are widely used for their robustness and ability to monitor multiple wavelengths simultaneously, which is useful for identifying and quantifying different impurities. nih.gov For more detailed structural information on unknown impurities, HPLC can be coupled with Mass Spectrometry (HPLC-MS). This powerful combination allows for the determination of the accurate mass and elemental composition of related substances, facilitating their identification. nih.gov In studies of Nicergoline, HPLC-MS has been used to identify both synthetic by-products and degradation products, which is a methodology directly applicable to ensuring the purity of this compound. nih.gov
The data below summarizes typical parameters used in HPLC methods for the analysis of Nicergoline and its impurities, including this compound.
Table 1: HPLC Method Parameters for Analysis of Nicergoline and Related Impurities
| Parameter | Method 1 nih.gov | Method 2 wisdomlib.org | Method 3 researchgate.net |
|---|---|---|---|
| Column | Phenomenex, Luna, 5 µm, C18 (2), 250 mm x 4.6 mm | Phenomenex Gemini C18 | ODS, C18, 5µ, 250×4.6 mm i.d. |
| Mobile Phase | 0.1 M NH4Ac with 4 mM OSASS & 6 mM TBAHS / ACN (64:36) | Methanol (B129727) and Phosphate Buffer (pH 6) (70:30) | Methanol, Acetonitrile, 1.0% Ortho Phosphoric Acid (80:18:2 v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | Diode Array Detector (DAD) at 285 nm | UV Detection at 289 nm | UV Detection at 265 nm |
| Analyte | this compound (5-CN) | Nicergoline | Nicergoline |
Ergoline derivatives, including this compound, possess multiple chiral centers within their tetracyclic ergoline core structure. researchgate.net This stereochemical complexity means that various diastereomers and enantiomers can exist. As different stereoisomers can exhibit significantly different pharmacological activities and toxicological profiles, the assessment of enantiomeric purity is a critical aspect of quality control.
Chiral chromatography is the definitive method for separating enantiomers. This can be achieved using chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for the enantioseparation of a broad range of compounds. mdpi.com The separation mechanism on these phases often involves the formation of transient diastereomeric complexes through interactions such as hydrogen bonding, dipole-dipole interactions, and inclusion phenomena. researchgate.net
Another approach involves the use of chiral selectors based on the ergoline skeleton itself. Research has demonstrated the preparation of a CSP by bonding an ergoline derivative (terguride) to a silica (B1680970) gel support. acs.org This type of CSP showed high enantioselectivity for certain classes of compounds, highlighting the principle of using structurally related molecules to achieve chiral recognition. acs.org Although a specific application for this compound is not detailed, these principles form the basis for developing a method to assess its enantiomeric purity, ensuring that the desired stereoisomer is present and that unwanted isomers are controlled within strict limits.
X-ray Crystallography for Three-Dimensional Structure Elucidation
X-ray crystallography is the most powerful technique for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. nih.gov This method provides unambiguous information on molecular conformation, configuration, and intermolecular interactions, which are crucial for understanding the structure-activity relationships of pharmacologically active compounds like ergoline derivatives. nih.govspringernature.com
For complex molecules such as this compound, single-crystal X-ray diffraction can elucidate the absolute configuration of its chiral centers and reveal the preferred conformation of the ergoline ring system and its substituents. This structural insight is invaluable for computational modeling and for understanding how the molecule interacts with its biological targets. nih.gov
In cases where suitable single crystals are difficult to obtain, X-ray Powder Diffraction (XRPD) is an essential alternative. mdpi.com XRPD is particularly important for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different physical properties, including solubility and stability, which can impact pharmaceutical development. Studies on the parent compound, Nicergoline, have used XRPD to identify and characterize two different polymorphic forms (Form I and Form II), demonstrating the utility of this technique in the solid-state characterization of this family of compounds. nih.gov Such studies allow for the selection and control of the most stable and suitable crystalline form for development. nih.gov
Table 2: Crystallographic Data for Polymorphic Forms of Nicergoline (Parent Compound)
| Parameter | Form I nih.gov | Form II nih.gov |
|---|---|---|
| Crystal System | Triclinic | Orthorhombic |
| Technique Used | X-ray Powder Diffraction (XRPD) | X-ray Powder Diffraction (XRPD) |
| Significance | Form used for industrial preparation | Higher solubility and dissolution rate |
| Thermodynamic Relation | Monotropic | Monotropic |
Future Directions in Debromo Chloro Nicergoline Research
Development of Novel Analogues with Enhanced Specificity
A primary objective in medicinal chemistry is the design of molecules with high affinity and selectivity for their biological targets, which can lead to improved efficacy and a better safety profile. Future research on Debromo Chloro Nicergoline (B1678741) will likely focus on the systematic synthesis and evaluation of novel analogues to achieve enhanced specificity for particular receptor subtypes.
The development of new analogues can be guided by structure-activity relationship (SAR) studies. nih.govresearchgate.net This involves making systematic chemical modifications to the Debromo Chloro Nicergoline scaffold and assessing how these changes affect the compound's binding affinity and functional activity at various receptors. For instance, modifications could be made to the ergoline (B1233604) core, the methoxy (B1213986) group, or the substituted bromochloro-nicotinoyl moiety. The goal is to identify which parts of the molecule are crucial for its interaction with specific receptors, such as the α1A-adrenergic receptor, while minimizing off-target effects at other receptors like serotonergic or dopaminergic receptors. wikipedia.orgnih.gov
A systematic SAR analysis could explore how different electron-donating or electron-withdrawing groups on the aromatic rings influence receptor binding. mdpi.com The synthesis of a focused library of derivatives with varied substituents would allow for a comprehensive understanding of the pharmacophore, paving the way for the rational design of compounds with a more desirable pharmacological profile. researchgate.netnih.gov
Table 1: Potential Strategies for Analogue Development based on Structure-Activity Relationships (SAR)
| Molecular Scaffold Modification | Rationale for Modification | Desired Outcome |
|---|---|---|
| Ergoline Core | Altering the core structure to change spatial arrangement and flexibility. | Enhanced binding affinity for a specific receptor subtype. |
| N-Substituents | Introducing different alkyl or aryl groups at the nitrogen positions. | Modulate receptor agonist versus antagonist activity. |
| Pyridine (B92270) Ring Substituents | Replacing or repositioning the bromo and chloro groups. | Improve selectivity and reduce potential off-target interactions. |
| Ester Linkage | Modifying the linker between the ergoline and pyridine moieties. | Optimize pharmacokinetic properties and metabolic stability. |
Integration of Omics Technologies in Mechanistic Studies
While the primary mechanism of this compound is understood to be α1-adrenoceptor antagonism, its full spectrum of cellular effects is likely more complex. nih.govrsu.lv The integration of "omics" technologies, such as proteomics, metabolomics, and transcriptomics, offers a powerful, unbiased approach to uncover the broader biological impact of the compound. These technologies can provide a comprehensive snapshot of the global changes occurring within a cell or organism upon drug exposure.
Proteomics: This approach can identify and quantify the entire set of proteins in a biological sample. By treating neuronal cells with this compound, researchers could use proteomics to identify changes in the expression levels of proteins involved in signaling pathways, neuroprotection, and metabolism. This could reveal novel downstream targets or confirm the engagement of pathways related to neurotrophic factors and the reduction of oxidative stress. patsnap.com
Metabolomics: This involves the study of small molecules, or metabolites, within cells and tissues. Given that nicergoline is known to improve the utilization of oxygen and glucose by brain cells, metabolomics could be used to precisely map the metabolic shifts induced by this compound. drugbank.comresearchgate.net This could provide detailed insights into its effects on cerebral energy metabolism, which is often impaired in neurodegenerative and vascular disorders. nih.govgoogle.com
Transcriptomics: This technique analyzes the complete set of RNA transcripts in a cell. It can reveal how this compound affects gene expression, potentially identifying genes whose expression is up- or down-regulated, thereby influencing neuronal function, inflammation, and cell survival.
By integrating data from these omics platforms, a more holistic understanding of the compound's mechanism of action can be constructed, potentially identifying new biomarkers for treatment response and revealing unexpected therapeutic opportunities.
Advanced Computational Modeling for De Novo Design
Computational, or in silico, methods are transforming drug discovery by accelerating the design and optimization of new drug candidates. researchgate.nettaylorandfrancis.com For this compound, advanced computational modeling can be employed for the de novo design of novel analogues with superior properties. nih.govnih.gov
This process typically begins with structure-based drug design (SBDD), which relies on the three-dimensional structure of the target protein. nih.gov High-resolution crystal structures or accurate homology models of target receptors, such as the α1A-adrenoceptor, can be used in molecular docking simulations. researchgate.netnih.gov These simulations predict how a ligand, like this compound, binds to the receptor's active site, revealing key molecular interactions. dovepress.commdpi.com
Using the existing compound as a starting point, de novo design algorithms can build new molecules fragment by fragment within the receptor's binding pocket. nih.gov These programs can generate vast virtual libraries of novel compounds that are predicted to have high binding affinity and selectivity. mdpi.commdpi.com Furthermore, computational tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of these virtual compounds, allowing researchers to prioritize the synthesis of candidates with the most promising drug-like characteristics. nih.govmdpi.com This in silico approach significantly reduces the time and cost associated with traditional trial-and-error synthesis and screening. taylorandfrancis.com
Table 2: Application of Computational Tools in De Novo Drug Design
| Computational Method | Application in Drug Design | Objective |
|---|---|---|
| Homology Modeling | Create a 3D model of a target receptor when no crystal structure is available. | Provide a structural basis for docking studies. researchgate.net |
| Molecular Docking | Predict the binding pose and affinity of a ligand to its target receptor. | Identify key interactions and guide the design of more potent inhibitors. nih.govmdpi.com |
| De Novo Design Algorithms | Generate novel molecular structures that fit a target's binding site. | Discover new chemical scaffolds with high predicted activity. nih.govnih.gov |
| ADMET Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. | Prioritize the synthesis of candidates with favorable drug-like properties. nih.govmdpi.com |
Exploration of Novel Therapeutic Applications beyond Current Indications (Based on Mechanistic Insights)
The multifaceted pharmacological profile of nicergoline suggests that this compound may have therapeutic utility beyond its current applications in dementia and vascular disorders. nih.govnih.gov A deeper understanding of its mechanisms of action can guide the exploration of novel therapeutic indications.
Neurodegenerative Diseases: Nicergoline has demonstrated neuroprotective properties, including the ability to protect neurons from oxidative stress-induced death and to interact with nerve growth factor (NGF) processes. researchgate.netlktlabs.com These mechanisms are highly relevant to a range of neurodegenerative diseases characterized by neuronal loss, such as Parkinson's disease and amyotrophic lateral sclerosis (ALS). mdpi.comgoogle.com Future research could investigate the potential of this compound to slow disease progression in preclinical models of these disorders.
Ischemic Injury and Stroke Recovery: The vasoactive properties of the compound, which increase cerebral blood flow, combined with its ability to enhance glucose and oxygen metabolism, make it a candidate for treating ischemic conditions. drugbank.comresearchgate.net While nicergoline has been used in the rehabilitation of stroke patients, further studies could explore the utility of this compound in the acute phase of ischemic stroke or in promoting neuro-regeneration during recovery. rsu.lv
Ophthalmology: Recent evidence suggests that nicergoline may be effective as an adjunctive treatment for neurotrophic keratitis, a degenerative corneal disease caused by impaired nerve function. nih.gov This potential application stems from its presumed neurotrophic and regenerative support. This opens a new avenue for exploring this compound in ophthalmological conditions where neuronal health is compromised, such as glaucoma or diabetic retinopathy. nih.gov
Anxiety and Mood Disorders: Recent studies have shown that nicergoline acts as an antagonist of the 5-HT3A receptor. nih.gov Overactivation of this receptor is linked to anxiety and can interfere with cognitive functions. By inhibiting this receptor, this compound could potentially exert anxiolytic effects and improve psychological well-being, suggesting a role in treating anxiety or other mood disorders. nih.govpatsnap.com
Table 3: Mechanistic Insights and Potential Novel Therapeutic Applications
| Mechanistic Action | Potential Therapeutic Area | Rationale |
|---|---|---|
| Neurotrophic and Antioxidant Properties | Parkinson's Disease, ALS | Protection against neuronal death and degeneration. researchgate.netlktlabs.comgoogle.com |
| Increased Cerebral Blood Flow and Metabolism | Acute Ischemic Stroke | Improved oxygen and nutrient delivery to brain tissue. drugbank.comresearchgate.net |
| Support of Neuronal Health | Neurotrophic Keratitis, Glaucoma | Promotion of nerve health and function in ocular tissues. nih.gov |
| 5-HT3A Receptor Antagonism | Anxiety Disorders | Modulation of serotonergic pathways involved in mood and stress. nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Nicergoline |
| 1-methyl-10-methoxy-dihydro-lysergol (MMDL) |
Q & A
Q. How can researchers mitigate bias in retrospective analyses of this compound’s long-term safety profiles?
- Methodological Answer : Use propensity score matching to balance cohorts (e.g., age, comorbidities) and adjust for confounding variables via multivariate regression. Implement FAIR data principles (Findable, Accessible, Interoperable, Reusable) by sharing adverse event datasets on platforms like ClinVar. Independent audits of electronic health records enhance transparency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
